molecular formula C21H14F3N3O2S B4825385 (5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione

(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione

Cat. No.: B4825385
M. Wt: 429.4 g/mol
InChI Key: YUTMQZIVKUUKBP-CXUHLZMHSA-N
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Description

(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes an indole moiety, a trifluoromethyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative, followed by the introduction of the trifluoromethyl group. The final steps involve the cyclization to form the diazinane ring and the introduction of the sulfanylidene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The sulfanylidene group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Trifluoromethyl Compounds: Molecules like trifluoromethylbenzene and trifluoromethylpyridine.

    Diazinane Derivatives: Compounds with similar diazinane rings, such as diazepam and other benzodiazepines.

Uniqueness

(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione is unique due to the combination of its structural features. The presence of the indole moiety, trifluoromethyl group, and diazinane ring in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S/c1-26-11-12(15-7-2-3-8-17(15)26)9-16-18(28)25-20(30)27(19(16)29)14-6-4-5-13(10-14)21(22,23)24/h2-11H,1H3,(H,25,28,30)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTMQZIVKUUKBP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Reactant of Route 3
(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Reactant of Route 4
(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione

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